2-(3-Amino-4-bromophenyl)acetic acid
Overview
Description
2-(3-Amino-4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of 2-(3-amino-4-bromophenyl)acetic acid, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that 4-bromophenylacetic acid, a related compound, has a depolarizing effect on the transmembrane potential difference of tobacco protoplasts . This suggests that this compound might interact with its targets in a similar manner, causing changes in membrane potential and influencing cellular activities.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
It’s known that 4-bromophenylacetic acid, a related compound, acts as a growth inhibitory substance . This suggests that this compound might have similar effects, potentially influencing cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
2-(3-Amino-4-bromophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve impulse transmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause depolarization of the transmembrane potential difference in tobacco protoplasts . This depolarization can affect cellular processes such as ion transport and membrane potential regulation. Furthermore, this compound may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that the compound can undergo degradation, leading to changes in its biochemical effects. Long-term exposure to this compound may result in alterations in cellular function, including changes in enzyme activity and gene expression . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and potential toxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromophenyl)acetic acid typically involves the following steps:
Preparation of 4-Bromophenol: This is achieved by reacting 4-bromophenyl ether with sodium hydroxide to obtain 4-bromophenol.
Formation of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is then reacted with bromoacetic acid to form 2-bromo-2-(4-bromophenyl)acetic acid.
Amination: The final step involves reacting 2-bromo-2-(4-bromophenyl)acetic acid with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can yield nitro or nitroso derivatives.
Reduction Products: Reduction can lead to the formation of primary amines or other reduced forms.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-(3-Amino-4-bromophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of brominated aromatic compounds.
Material Science: The compound may find applications in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but lacks the amino group.
3-Amino-4-chlorophenylacetic Acid: Similar but with a chlorine atom instead of bromine.
2-(3-Amino-4-fluorophenyl)acetic Acid: Similar but with a fluorine atom instead of bromine.
Uniqueness
2-(3-Amino-4-bromophenyl)acetic acid is unique due to the presence of both the amino and bromine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-amino-4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXILEAOKEWUNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363940 | |
Record name | 2-(3-amino-4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885956-52-5 | |
Record name | 2-(3-amino-4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.